3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
説明
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-18(22-26-20-7-4-14-24-23(20)29-22)5-3-6-19(15)25-21(27)13-10-16-8-11-17(28-2)12-9-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHFOVXRPPIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2=CC=C(C=C2)OC)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been synthesized via a one-pot three-component fusion reaction. This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
Given the compound’s structural similarity to other thiazolo[3,2-a]pyrimidines, it might affect similar biochemical pathways Thiazolo[3,2-a]pyrimidines are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers, its effects are likely under investigation. More research is needed to describe the molecular and cellular effects of the compound’s action.
生物活性
The compound 3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a derivative of thiazolo[5,4-b]pyridine, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its potential applications in medicinal chemistry.
Synthesis
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves multi-step processes that include acylation and cyclization reactions. For instance, a related compound was synthesized through a series of reactions starting from commercially available precursors, yielding moderate to good results with respect to purity and yield . The incorporation of the methoxyphenyl group is significant for enhancing biological activity.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies suggest that the presence of specific functional groups in thiazolo[5,4-b]pyridine derivatives is crucial for their biological efficacy. The methoxy group at the para position has been associated with improved lipophilicity and bioavailability, while the thiazole moiety contributes to the compound's interaction with various biological targets. For example, SAR analyses have shown that modifications in the phenyl ring can significantly affect cytotoxicity and enzyme inhibition properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. For instance, compounds with similar structures have demonstrated potent inhibitory effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often fall below 10 µM, indicating strong antiproliferative activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. A related thiazolo[5,4-b]pyridine showed an IC50 as low as 3.6 nM, suggesting that structural modifications can lead to potent enzyme inhibitors . The sulfonamide functionality in these compounds appears critical for their activity against PI3Kα.
Antifungal Properties
Additionally, compounds derived from thiazolo[5,4-b]pyridine have shown antifungal activity against species such as Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents like ketoconazole, showcasing their potential in treating fungal infections .
Case Studies
- Anticancer Studies : A series of thiazolo[5,4-b]pyridine derivatives were tested against several cancer cell lines. One notable compound exhibited an IC50 value of 7 µM against A-431 cells and similar efficacy against other cell lines, indicating broad-spectrum anticancer activity.
- Enzyme Inhibition : In vitro assays revealed that certain derivatives effectively inhibited PI3K activity at nanomolar concentrations, highlighting their potential as therapeutic agents in oncology.
科学的研究の応用
The biological activity of 3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide has been evaluated in several studies:
- Antimicrobial Activity : Studies have demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. For example, compounds similar to this structure have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .
- Anticancer Potential : The compound's structural features suggest potential anticancer applications. Research indicates that thiazolo[5,4-b]pyridine derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship studies highlight that modifications on the thiazole ring significantly influence cytotoxicity against cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[5,4-b]pyridine derivatives. Key findings include:
- Functional Groups : The presence of electron-withdrawing groups enhances the compound's potency against specific targets. For instance, methoxy and methyl substitutions have been linked to increased activity against phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways .
- Binding Interactions : Molecular docking studies reveal that these compounds interact favorably with target proteins such as MurD and DNA gyrase. The binding energies obtained suggest a strong affinity of these derivatives for their targets, which correlates with their observed biological activities .
Case Studies
Several case studies have illustrated the applications of this compound:
- Antimicrobial Screening : A series of thiazolo[5,4-b]pyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific structural modifications led to enhanced efficacy against resistant bacterial strains .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .
Q & A
Q. Methodological Answer :
- Target Selection : Prioritize kinases or receptors structurally related to the thiazolo[5,4-b]pyridine scaffold (e.g., tyrosine kinase inhibitors) .
- Assay Design :
- Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity in cancer cell lines .
- Perform enzyme inhibition assays with purified targets (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .
- Data Interpretation : Compare IC values with known inhibitors to assess potency .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or nitro groups) to evaluate electronic effects on bioactivity .
- Functional Group Analysis : Test truncated analogs (e.g., removal of the thiazolo[5,4-b]pyridine ring) to identify critical pharmacophores .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins and correlate with experimental IC values .
Advanced: How can computational methods resolve contradictions in bioactivity data?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify unstable binding poses that explain variability in IC values .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to rationalize potency trends .
- Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., ChEMBL) to identify outliers or assay-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
